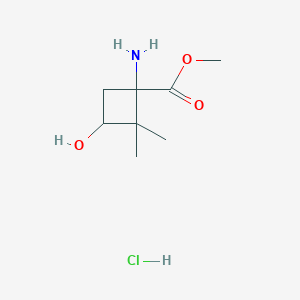
1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine, also known as DFMS, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Proton Exchange Membranes in Fuel Cells
Research by Kim, Robertson, and Guiver (2008) on comb-shaped poly(arylene ether sulfone)s revealed the synthesis of sulfonated side-chain grafting units using a method that might involve compounds similar to "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine". These materials were evaluated for their potential as proton exchange membranes (PEMs) in fuel cells, showing high proton conductivity and suitability as polyelectrolyte membrane materials due to their improved water uptake and thermal stability (Kim, D., Robertson, G., & Guiver, M., 2008).
Antibacterial Agent Synthesis
Hashimoto et al. (2007) reported the synthesis of a key intermediate, 2-sulfonylquinolone, for the production of a broad-spectrum antibacterial agent effective against resistant organisms like MRSA. This synthesis pathway likely employs intermediates or methodologies related to the use of "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine" in organic synthesis, highlighting its importance in developing new pharmaceuticals (Hashimoto, A. et al., 2007).
Nanofiltration Membrane Development
Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite (TFC) nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection capabilities, which could be attributed to the incorporation of sulfonated compounds akin to "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine". This research underscores the chemical's potential application in water treatment and purification technologies (Liu, Y. et al., 2012).
Electrophilic Reagents in Organic Synthesis
The study by Hosmane et al. (1990) on the preparation and properties of 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile] illustrates the use of sulfonyl and methoxy groups in synthesizing highly reactive electrophilic reagents. These reagents show broad reactivity with amines, amino acid esters, and nucleosides, indicating the versatility of "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine" in synthesizing bioorganic compounds (Hosmane, R. et al., 1990).
Environmental Science: Sulfonamide Degradation
In environmental science, Ricken et al. (2013) discovered a microbial strategy for degrading sulfonamide antibiotics, which could potentially involve compounds like "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine". This process, involving ipso-hydroxylation followed by fragmentation, highlights the environmental relevance of studying such compounds for bioremediation purposes (Ricken, B. et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-18-10-4-6-15(7-5-10)19(16,17)12-3-2-9(13)8-11(12)14/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJUXQIGZJTOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)



![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2781730.png)
![2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2781732.png)
![Methyl 7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B2781733.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2781735.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781736.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2781738.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-fluorobenzene-1-sulfonamide](/img/structure/B2781741.png)